![molecular formula C10H14O2 B13895305 Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13895305.png)
Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-Cyclopropylbicyclo[111]pentane-1-carboxylate is a compound that belongs to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This intermediate can then be further functionalized to introduce the cyclopropyl and ester groups.
Industrial Production Methods
large-scale synthesis of related bicyclo[1.1.1]pentane derivatives has been achieved using flow photochemical methods, which allow for the efficient construction of the bicyclo[1.1.1]pentane core on a kilogram scale .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of three-dimensional molecular structures on biological activity.
Medicine: The compound’s potential as a bioisostere makes it of interest in drug discovery and development.
Mecanismo De Acción
The mechanism of action of Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound can act as a bioisostere, replacing aromatic rings in drug molecules. This replacement can improve the drug’s solubility, metabolic stability, and overall efficacy . The molecular targets and pathways involved will vary depending on the specific drug and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A related compound with two carboxylic acid groups instead of an ester and a cyclopropyl group.
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate: A similar compound with a bromine atom instead of a cyclopropyl group.
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: A compound with a hydroxymethyl group instead of a cyclopropyl group.
Uniqueness
Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for modifying the properties of drug molecules and other materials.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
methyl 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-12-8(11)10-4-9(5-10,6-10)7-2-3-7/h7H,2-6H2,1H3 |
Clave InChI |
CTMJUSQSWAMAMM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC(C1)(C2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B13895223.png)
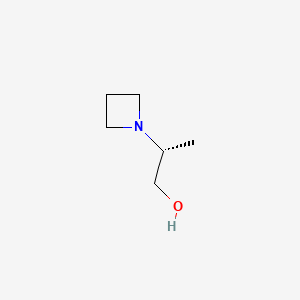

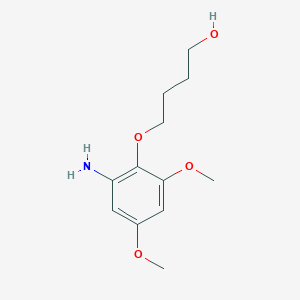

![Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13895250.png)
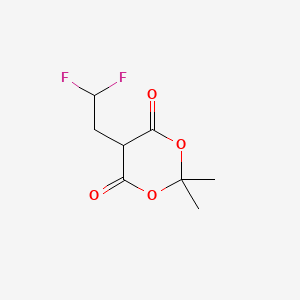
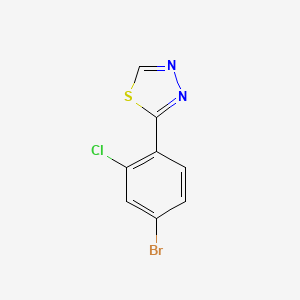

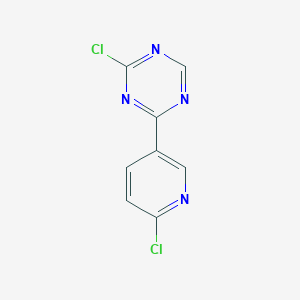
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13895290.png)
![Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B13895293.png)
![Tert-butyl 4-[2-fluoro-4-(methoxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13895299.png)
![Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate](/img/structure/B13895301.png)
